REACTION_SMILES
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[CH3:12][C:13](=[O:14])[OH:15].[Cl:2][c:3]1[c:4]([NH2:5])[cH:6][c:7]([O:10][CH3:11])[cH:8][cH:9]1.[ClH:1].[K:16][O:17][C:18]#[N:19].[OH2:20]>>[Cl:2][c:3]1[c:4]([NH:5][C:18](=[O:17])[NH2:19])[cH:6][c:7]([O:10][CH3:11])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Cl)c(N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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N#CO[K]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CO[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc(Cl)c(NC(N)=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |